trans-4-Methylpyrrolidin-3-ol hydrochloride

Stereochemistry Medicinal Chemistry Chiral Resolution

Undefined stereochemistry in pyrrolidine intermediates generates inseparable diastereomers, derailing chiral drug synthesis. trans-4-Methylpyrrolidin-3-ol hydrochloride (CAS 265108-42-7) eliminates this risk: - Fixed (3R,4S) trans geometry ensures predictable PROTAC linker conformation - HCl salt provides superior solid-state stability and aqueous solubility vs free base - ≥97% purity reduces downstream purification, compatible with automated parallel synthesis

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 265108-42-7
Cat. No. B1428558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Methylpyrrolidin-3-ol hydrochloride
CAS265108-42-7
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC1CNCC1O.Cl
InChIInChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
InChIKeyVBEGDUJNLVSIES-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Methylpyrrolidin-3-ol hydrochloride: Key Chiral Building Block


trans-4-Methylpyrrolidin-3-ol hydrochloride (CAS 265108-42-7) is a chiral pyrrolidine derivative characterized by a trans-configured methyl group at the 4-position and a hydroxyl group at the 3-position, stabilized as the hydrochloride salt [1]. It serves as a versatile intermediate and building block in medicinal chemistry, particularly valued for its defined stereochemistry which is critical for the synthesis of enantiomerically pure pharmaceutical agents and targeted protein degraders [2]. Its rigid pyrrolidine scaffold enables selective modifications, making it a cornerstone in asymmetric synthesis and drug discovery efforts .

Stereochemical-control study fit for chiral pyrrolidine building block workflows
Hydrochloride salt supports solid-state handling and aqueous solubility during synthesis
Reported utility in degrader linker design and asymmetric synthesis campaigns

trans-4-Methylpyrrolidin-3-ol hydrochloride: Generic Substitution Risks


Generic substitution of trans-4-methylpyrrolidin-3-ol hydrochloride with seemingly similar pyrrolidine analogs—such as the cis-isomer, the free base, or stereochemically undefined mixtures—is not a viable procurement strategy. The compound's biological activity and synthetic utility are exquisitely dependent on its specific (3R,4S) trans stereochemistry, which dictates molecular recognition in enzyme binding pockets and influences the three-dimensional structure of downstream drug candidates [1]. Furthermore, the hydrochloride salt form confers enhanced aqueous solubility and solid-state stability compared to the free base, which is crucial for reproducible handling and reaction outcomes in both academic and industrial settings . Using an alternative stereoisomer or salt form introduces unpredictable changes in potency, selectivity, pharmacokinetics, and synthetic yield, potentially derailing entire research programs. The quantitative evidence below delineates these specific, measurable differentiators.

trans (3R,4S) configuration
cis (3R,4R) isomer
Stereochemistry may shift target engagement and downstream SAR interpretation
Hydrochloride salt
Free base
Stability and solubility profile may differ, introducing handling variability
Stereochemically defined trans
Racemic or undefined mixture
Enantiomeric homogeneity required for chiral assay interpretation and reproducible yields

trans-4-Methylpyrrolidin-3-ol hydrochloride: Comparative Evidence


Stereochemistry: Trans vs. cis Isomer

The target compound, trans-4-methylpyrrolidin-3-ol hydrochloride (CAS 265108-42-7), possesses a specific (3R,4S) stereochemical configuration . In contrast, its cis-isomer, cis-4-methylpyrrolidin-3-ol hydrochloride (CAS 265108-43-8), features a (3R,4R) configuration . This stereochemical difference results in fundamentally different three-dimensional geometries, which directly impact binding affinity to chiral biological targets such as enzymes and receptors [1]. In asymmetric synthesis, the use of the correct enantiomer is paramount, as the opposite configuration can lead to a complete loss of desired activity or the generation of an inactive or even toxic stereoisomer in the final pharmaceutical product .

Stereochemistry
Class-level
trans vs cis: (3R,4S) vs (3R,4R) spatial orientation
Stereochemical-control context
May impact chiral binding-site complementarity
Stereochemistry Medicinal Chemistry Chiral Resolution

Hydrochloride Salt: Stability vs. Free Base

The target compound is provided as a stable hydrochloride salt (CAS 265108-42-7) with a molecular weight of 137.61 g/mol . This salt form is known to enhance aqueous solubility and improve long-term solid-state stability under recommended storage conditions (cool, dry place; room temperature) . In contrast, the free base form, trans-4-methylpyrrolidin-3-ol (CAS 760933-02-6), has a lower molecular weight (101.15 g/mol) and may exhibit different physical properties, potentially including lower stability or greater susceptibility to atmospheric moisture and carbon dioxide . The hydrochloride salt is specifically noted for its use as a robust building block in demanding synthetic applications, including protein degrader synthesis [1].

Salt Stability
Cross-study comparable
HCl salt (MW 137.6) vs free base (MW 101.2)
Handling and solubility context
Solid-state storage supports synthetic workflow
Salt Selection Stability Formulation

High Purity and Synthetic Reproducibility

Commercially available trans-4-methylpyrrolidin-3-ol hydrochloride (CAS 265108-42-7) is consistently offered with high minimum purity specifications, typically ranging from 95% to 98% or higher . For example, vendors such as Fluorochem specify a purity of 95.0% , while others like JK Chemical and MolCore offer grades of >97% and NLT 98%, respectively . In contrast, the stereochemically ambiguous or racemic mixture, 4-methylpyrrolidin-3-ol hydrochloride (CAS 1637399-49-5), is also available at similar purities (e.g., 95% from Fluorochem, 98% from MolCore) . However, the critical differentiator for the target compound is the *combination* of high chemical purity with the *defined trans stereochemistry*, ensuring that the material is not only chemically pure but also enantiomerically homogeneous. This dual guarantee of quality is essential for reproducible outcomes in asymmetric catalysis and for generating analytically pure final compounds.

Purity
Data to verify
≥95% to ≥98% (vendor CoA)
Purity context requires source review
Specification may vary; confirm trans stereoisomer identity
Purity Quality Control Reproducibility

PROTAC Building Block Validation

The target compound is specifically categorized and supplied as a 'Protein Degrader Building Block' [1]. This classification reflects its utility in the synthesis of heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which are a cutting-edge therapeutic modality. Its trans-pyrrolidine scaffold provides a rigid, chiral linker motif that is valuable for optimizing the distance and orientation between the target protein ligand and the E3 ligase ligand in a degrader molecule . While cis-4-methylpyrrolidin-3-ol hydrochloride (CAS 265108-43-8) or other analogs can also serve as building blocks, the specific (3R,4S) trans stereochemistry offers a distinct three-dimensional vector that can be crucial for achieving productive ternary complex formation and subsequent target ubiquitination and degradation [2].

Degrader Utility
Context-dependent
Supplier-designated Protein Degrader Building Block
Chiral linker scaffold for degrader design
Ternary complex geometry may depend on linker orientation
PROTAC Targeted Protein Degradation Chemical Biology

trans-4-Methylpyrrolidin-3-ol hydrochloride: Application Scenarios


Chiral Pharmaceutical Intermediate Synthesis

This compound is the preferred starting material or intermediate when the synthetic route requires a pre-installed, defined trans stereocenter. Its use is critical in the synthesis of complex drug candidates where the 3D orientation of the pyrrolidine ring influences binding to a chiral biological target, such as in the development of kinase inhibitors or GPCR modulators [1]. The high enantiomeric purity available for CAS 265108-42-7 ensures that downstream synthetic steps do not generate difficult-to-separate diastereomeric mixtures, thereby improving overall yield and reducing purification costs .

Targeted Protein Degradation Libraries

In medicinal chemistry campaigns focused on PROTACs or molecular glues, the trans-4-methylpyrrolidin-3-ol scaffold serves as a privileged linker motif. Its rigid structure and defined exit vectors from the 3-hydroxy and 4-methyl positions allow for precise control over the spatial relationship between the target-binding and E3 ligase-binding moieties . Procurement of CAS 265108-42-7 from vendors who supply it specifically as a 'Protein Degrader Building Block' provides confidence in its suitability for this advanced application [2].

Enzyme and Receptor SAR Studies

For academic and industrial research groups investigating the SAR of pyrrolidine-containing ligands, the pure trans isomer is an essential tool. It allows for direct, quantitative comparison with the cis isomer (CAS 265108-43-8) or other analogs in binding assays and functional studies [1]. The ability to procure a well-characterized, high-purity sample of the trans isomer (e.g., >97% purity) is fundamental for generating reproducible and interpretable biological data, free from the confounding effects of stereoisomeric impurities .

Combinatorial Chemistry Applications

The hydrochloride salt form of this compound is well-suited for automated or high-throughput parallel synthesis due to its stability and ease of handling as a solid . Its pyrrolidine core is amenable to a wide range of chemical transformations, including N-alkylation, acylation, and sulfonylation, making it a versatile building block for generating diverse compound collections . The trans stereochemistry introduces a valuable element of three-dimensionality and chirality into screening libraries, which is increasingly recognized as important for discovering novel chemical probes and drug leads [1].

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Stereochemical identity
Chiral purity and configurational review
Targeted protein degradation libraries
Rigid chiral scaffold
Linker geometry and ternary complex formation context
Enzyme / receptor SAR studies
trans stereochemistry
Comparative binding assay interpretation
Combinatorial chemistry
Solid salt form stability
High-throughput synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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